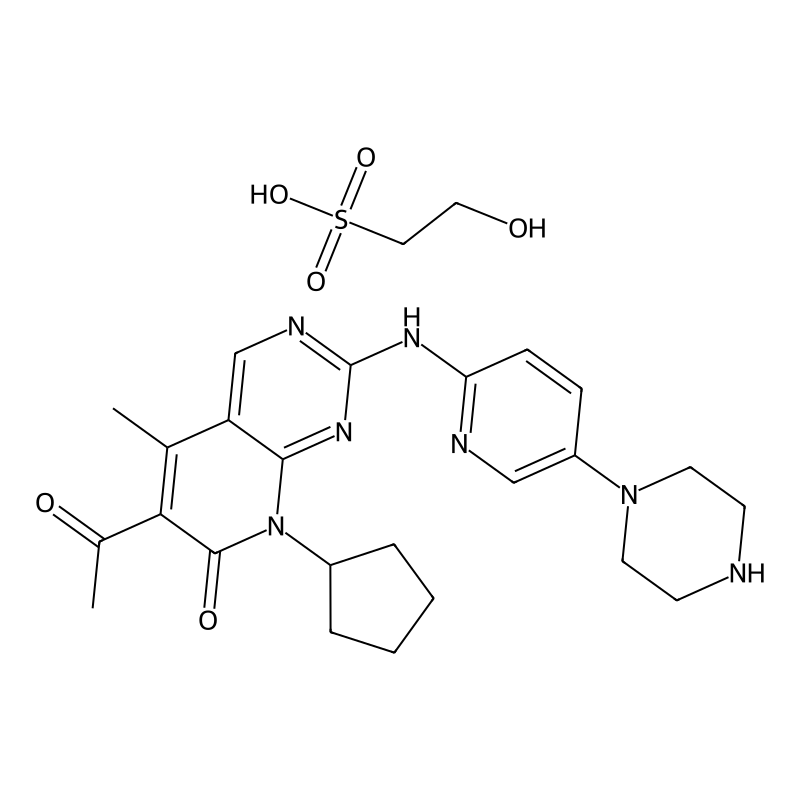

Palbociclib Isethionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Palbociclib Isethionate: Solubilized CDK4/6 Inhibitor for Advanced Formulation and Assay Development

Palbociclib isethionate (CAS 827022-33-3) is the 2-hydroxyethanesulfonate salt of palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the commercial drug product utilizes the free base form, the isethionate salt was engineered specifically to overcome the severe pH-dependent solubility limitations inherent to the parent molecule. By pairing the basic palbociclib core with isethionic acid, this salt form achieves exceptional aqueous solubility alongside favorable solid-state properties, including high crystallinity, a high melting point, and low hygroscopicity [1]. For procurement professionals and research scientists, palbociclib isethionate represents the preferred material choice when downstream applications require stable, high-concentration liquid dosing, reproducible in vitro assay stocks, or reference benchmarking in polymorph and salt-screening workflows[2].

Substituting palbociclib free base for the isethionate salt introduces critical failure points in liquid formulations and physiological assays. Palbociclib free base exhibits extreme pH-dependent solubility; while soluble at pH levels below 4, its solubility collapses to approximately 9 μg/mL at neutral or physiological pH [1]. This causes rapid precipitation in cell culture media, intravenous vehicles, or standard buffer solutions, leading to erratic dosing and irreproducible assay results. Furthermore, while other salts like hydrochlorides or mesylates can be synthesized, the isethionate salt was specifically selected during early clinical development because it uniquely balances this enhanced solubility with superior solid-state stability, resisting moisture uptake (low hygroscopicity) that plagues lesser-optimized salts [2]. Procuring the free base for solution-dependent research guarantees formulation bottlenecks that the isethionate salt inherently resolves.

Dramatic Enhancement of Aqueous Solubility for Liquid Formulation

The primary driver for selecting the isethionate salt over the free base is its massive solubility advantage in aqueous environments. Quantitative assessments demonstrate that palbociclib free base solubility drops to a mere 9 μg/mL at pH levels above 4[1]. In stark contrast, palbociclib isethionate achieves aqueous solubility levels ranging from 10 mg/mL to over 26.8 mg/mL depending on the specific hydration and polymorph state . This represents a greater than 1,000-fold increase in solubility in non-acidic aqueous media, preventing compound precipitation during assay execution [1].

| Evidence Dimension | Aqueous solubility at neutral/physiological pH |

| Target Compound Data | 10,000 - 26,800 μg/mL (10 - 26.8 mg/mL) |

| Comparator Or Baseline | Palbociclib free base (~9 μg/mL) |

| Quantified Difference | >1,000-fold increase in aqueous solubility |

| Conditions | Aqueous solvent, pH > 4 / physiological conditions |

This massive solubility enhancement is critical for researchers preparing high-concentration intravenous or oral liquid dosing formulations without relying on extreme acidification.

High Melting Point and Favorable Crystallinity for Handling

During the initial clinical development of palbociclib, extensive salt screening was conducted to find an API form suitable for rigorous manufacturing and storage. The isethionate salt was selected over alternatives due to its highly advantageous solid-form properties. Specifically, palbociclib isethionate exhibits a high melting point of 263-266 °C and substantial crystallinity[1]. Compared to alternative salt candidates that often suffer from moisture absorption, the isethionate form maintains low hygroscopicity, ensuring that the compound's weight remains stable during storage and handling[2].

| Evidence Dimension | Melting point and solid-state stability |

| Target Compound Data | 263-266 °C melting point with low hygroscopicity |

| Comparator Or Baseline | Standard hygroscopic pharmaceutical salts (e.g., generic hydrochlorides) |

| Quantified Difference | Superior thermal stability (mp >260 °C) and resistance to moisture uptake |

| Conditions | Solid-state storage and thermal analysis |

High thermal stability and low hygroscopicity ensure accurate weighing, reproducible stock concentration, and extended shelf-life in laboratory and industrial settings.

Organic Solvent Processability for High-Throughput Screening

For in vitro pharmacological profiling, compounds must be dissolved in DMSO at high concentrations to minimize solvent toxicity when diluted into cell culture media. Palbociclib isethionate demonstrates excellent organic processability, with a verified solubility of ≥28.7 mg/mL (approximately 50 mM) in DMSO . This allows for the reliable preparation of highly concentrated master stocks. Compared to using the free base, which can suffer from variable dissolution rates and precipitation upon dilution, the isethionate salt ensures that serial dilutions (e.g., 0.0005 to 1.00 μM) remain stable and fully dissolved in the assay matrix .

| Evidence Dimension | Maximum stable DMSO stock concentration |

| Target Compound Data | ≥28.7 mg/mL (~50 mM) |

| Comparator Or Baseline | Standard assay requirement (typically 10 mM) |

| Quantified Difference | Exceeds standard HTS stock requirements by 5-fold |

| Conditions | DMSO solvent, 37°C warming/ultrasonication assisted |

Enables the creation of ultra-concentrated stock solutions, minimizing the final DMSO percentage in cell-based assays and preventing solvent-induced artifacts.

Preclinical Liquid Dosing and In Vivo Efficacy Models

Because palbociclib free base precipitates at physiological pH, the isethionate salt is the mandatory choice for formulating liquid doses in preclinical animal models. Its >1,000-fold solubility advantage allows for the preparation of stable, high-concentration solutions for oral gavage or intravenous injection without requiring highly acidic or toxic co-solvents [1].

High-Throughput Cell Cycle and Kinase Inhibition Assays

In high-throughput screening (HTS) environments evaluating CDK4/6 inhibition, compounds must remain fully dissolved upon dilution into neutral-pH culture media. Palbociclib isethionate's superior DMSO solubility (≥28.7 mg/mL) and rapid aqueous dissolution prevent the compound from 'crashing out' during serial dilutions, ensuring accurate IC50 determinations (e.g., 11 nM for CDK4) and reproducible cell-cycle arrest data .

Pharmaceutical Reference Standards in Salt and Polymorph Screening

As the original salt form selected for early clinical trials, palbociclib isethionate serves as a critical benchmark material in pharmaceutical development. Procurement of this specific salt is essential for laboratories conducting polymorph screening, solubility enhancement studies, or comparative stability testing against the commercial free base or newer generic salt forms [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Serra F, Lapidari P, Quaquarini E, Tagliaferri B, Sottotetti F, Palumbo R. Palbociclib in metastatic breast cancer: current evidence and real-life data. Drugs Context. 2019 Jul 16;8:212579. doi: 10.7573/dic.212579. eCollection 2019. Review. PubMed PMID: 31391852; PubMed Central PMCID: PMC6668507.

3: Bellet M, Ahmad F, Villanueva R, Valdivia C, Palomino-Doza J, Ruiz A, Gonzàlez X, Adrover E, Azaro A, Valls-Margarit M, Parra JL, Aguilar J, Vidal M, Martín A, Gavilá J, Escrivá-de-Romaní S, Perelló A, Hernando C, Lahuerta A, Zamora P, Reyes V, Alcalde M, Masanas H, Céliz P, Ruíz I, Gil M, Seguí MÀ, de la Peña L. Palbociclib and ribociclib in breast cancer: consensus workshop on the management of concomitant medication. Ther Adv Med Oncol. 2019 May 10;11:1758835919833867. doi: 10.1177/1758835919833867. eCollection 2019. Review. PubMed PMID: 31205497; PubMed Central PMCID: PMC6535716.

4: Poratti M, Marzaro G. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Eur J Med Chem. 2019 Jun 15;172:143-153. doi: 10.1016/j.ejmech.2019.03.064. Epub 2019 Apr 4. Review. PubMed PMID: 30978559.

5: Eggersmann TK, Degenhardt T, Gluz O, Wuerstlein R, Harbeck N. CDK4/6 Inhibitors Expand the Therapeutic Options in Breast Cancer: Palbociclib, Ribociclib and Abemaciclib. BioDrugs. 2019 Apr;33(2):125-135. doi: 10.1007/s40259-019-00337-6. Review. PubMed PMID: 30847853.

6: Petrelli F, Ghidini A, Pedersini R, Cabiddu M, Borgonovo K, Parati MC, Ghilardi M, Amoroso V, Berruti A, Barni S. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials. Breast Cancer Res Treat. 2019 Apr;174(3):597-604. doi: 10.1007/s10549-019-05133-y. Epub 2019 Jan 18. Review. PubMed PMID: 30659432.

7: McShane TM, Wolfe TA, Ryan JC. Updates on managing advanced breast cancer with palbociclib combination therapy. Ther Adv Med Oncol. 2018 Sep 3;10:1758835918793849. doi: 10.1177/1758835918793849. eCollection 2018. Review. Erratum in: Ther Adv Med Oncol. 2018 Dec 03;10:1758835918810117. PubMed PMID: 30202448; PubMed Central PMCID: PMC6122240.

8: De Luca A, Maiello MR, D'Alessio A, Frezzetti D, Gallo M, Carotenuto M, Normanno N. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer. Expert Opin Drug Metab Toxicol. 2018 Sep;14(9):891-900. doi: 10.1080/17425255.2018.1514720. Epub 2018 Sep 3. Review. PubMed PMID: 30130984.

9: Palbociclib for breast cancer. Aust Prescr. 2018 Aug;41(4):127-128. doi: 10.18773/austprescr.2018.029. Epub 2018 Jun 12. Review. PubMed PMID: 30116084; PubMed Central PMCID: PMC6091774.

10: Schmidt M, Sebastian M. Palbociclib-The First of a New Class of Cell Cycle Inhibitors. Recent Results Cancer Res. 2018;211:153-175. doi: 10.1007/978-3-319-91442-8_11. Review. PubMed PMID: 30069766.

11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500860/ PubMed PMID: 29999919.

12: Laderian B, Fojo T. CDK4/6 Inhibition as a therapeutic strategy in breast cancer: palbociclib, ribociclib, and abemaciclib. Semin Oncol. 2017 Dec;44(6):395-403. doi: 10.1053/j.seminoncol.2018.03.006. Epub 2018 Mar 26. Review. PubMed PMID: 29935901.

13: de Dueñas EM, Gavila-Gregori J, Olmos-Antón S, Santaballa-Bertrán A, Lluch-Hernández A, Espinal-Domínguez EJ, Rivero-Silva M, Llombart-Cussac A. Preclinical and clinical development of palbociclib and future perspectives. Clin Transl Oncol. 2018 Sep;20(9):1136-1144. doi: 10.1007/s12094-018-1850-3. Epub 2018 Mar 21. Review. PubMed PMID: 29564714.

14: Liu M, Liu H, Chen J. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncol Rep. 2018 Mar;39(3):901-911. doi: 10.3892/or.2018.6221. Epub 2018 Jan 19. Review. PubMed PMID: 29399694.

15: Xu Y, Li X, Xu YF, Yang XM. Poorly Differentiated Esophageal Neuroendocrine Carcinoma Treated With the CDK4/6 Inhibitor, Palbociclib: A Case Report and Literature Review. Am J Ther. 2018 Sep/Oct;25(5):e595-e598. doi: 10.1097/MJT.0000000000000610. Review. PubMed PMID: 29232286.

16: Raiss H, Péron J, Tartas S, Trillet-Lenoir V, Freyer G, Errihani H. Palbociclib-Induced Thrombotic Microangiopathy in Metastatic Breast Cancer Patient Surviving for 18 Years: Case Report and Review of the Literature. Clin Breast Cancer. 2018 Jun;18(3):e263-e266. doi: 10.1016/j.clbc.2017.10.001. Epub 2017 Oct 7. Review. PubMed PMID: 29153774.

17: Wilson FR, Varu A, Mitra D, Cameron C, Iyer S. Systematic review and network meta-analysis comparing palbociclib with chemotherapy agents for the treatment of postmenopausal women with HR-positive and HER2-negative advanced/metastatic breast cancer. Breast Cancer Res Treat. 2017 Nov;166(1):167-177. doi: 10.1007/s10549-017-4404-4. Epub 2017 Jul 27. Review. PubMed PMID: 28752187; PubMed Central PMCID: PMC5645434.

18: Kwapisz D. Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Res Treat. 2017 Nov;166(1):41-54. doi: 10.1007/s10549-017-4385-3. Epub 2017 Jul 24. Review. PubMed PMID: 28741274.

19: Ettl J, Harbeck N. The safety and efficacy of palbociclib in the treatment of metastatic breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):661-668. doi: 10.1080/14737140.2017.1347506. Epub 2017 Jul 12. Review. PubMed PMID: 28649895.

20: Costa R, Costa RB, Talamantes SM, Helenowski I, Peterson J, Kaplan J, Carneiro BA, Giles FJ, Gradishar WJ. Meta-analysis of selected toxicity endpoints of CDK4/6 inhibitors: Palbociclib and ribociclib. Breast. 2017 Oct;35:1-7. doi: 10.1016/j.breast.2017.05.016. Epub 2017 Jun 12. Review. PubMed PMID: 28618307.